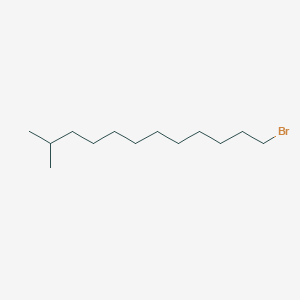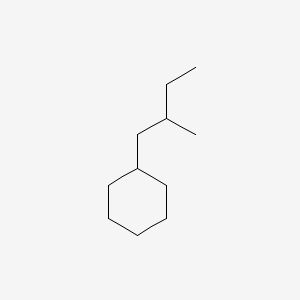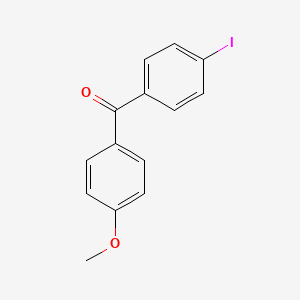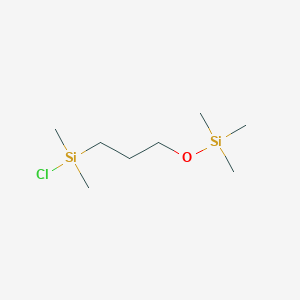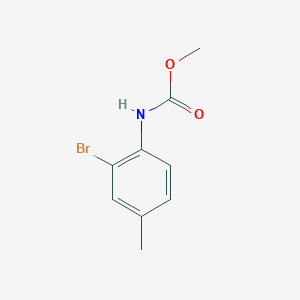
methyl N-(2-bromo-4-methylphenyl)carbamate
概要
説明
Molecular Structure Analysis
The molecular structure of “methyl N-(2-bromo-4-methylphenyl)carbamate” is characterized by a bromochlorophenyl ring inclined to the methylcarbamate unit . The exact structure can be determined using various spectroscopic techniques .Physical And Chemical Properties Analysis
“Methyl N-(2-bromo-4-methylphenyl)carbamate” has specific physical and chemical properties, including its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .科学的研究の応用
Photolabile Protecting Groups
Methyl N-(2-bromo-4-methylphenyl)carbamate and its related compounds have applications as photolabile protecting groups. This protecting group is easily incorporated and can be removed by photolysis in protic solvents, thus making it a useful tool in synthetic chemistry (Loudwig & Goeldner, 2001).
Chromatographic Techniques
These compounds are also significant in chromatography. They have been used in high-performance liquid chromatographic (HPLC) techniques for the detection of carbamate insecticides at nanogram levels, showcasing their role in sensitive analytical methodologies (Krause, 1979).
Hydrolysis Studies
Research on the hydrolysis of similar compounds, like 4-bromo-3,5-dimethylphenyl N-methylcarbamate, provides insight into their degradation pathways and reaction kinetics. Such studies are essential for understanding the environmental fate and breakdown of these compounds (Ben Attig et al., 2017).
Synthesis of Related Compounds
Methyl N-(2-bromo-4-methylphenyl)carbamate is also a precursor in the synthesis of various related compounds. For instance, its derivatives have been used in the synthesis of cyclic carbamates and other potentially useful compounds, highlighting its versatility in organic synthesis (Okonya et al., 2002).
Biological Activity
There's ongoing research into the biological activity of methyl N-(2-bromo-4-methylphenyl)carbamate derivatives. Some synthesized derivatives have shown fungicidal activities against various pathogens, indicating their potential use in agricultural and pharmaceutical applications (Wei-dong et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-(2-bromo-4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(10)5-6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMRCPQVSZQRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




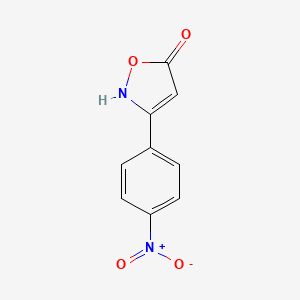
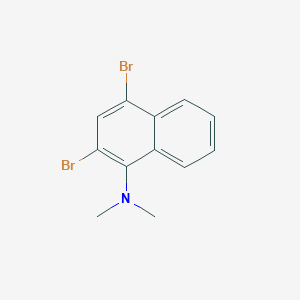
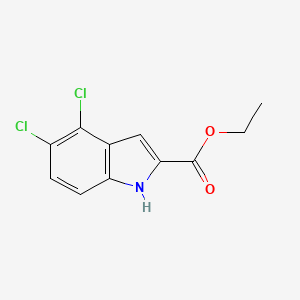
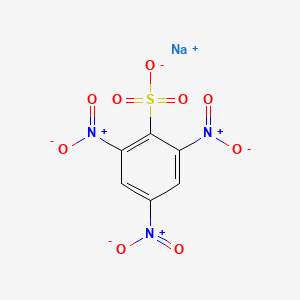

![Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3271117.png)


